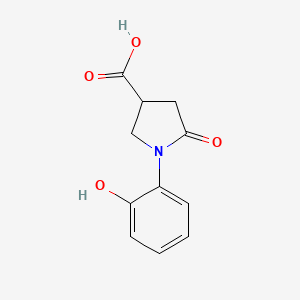

1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Overview

Description

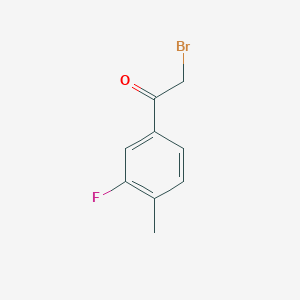

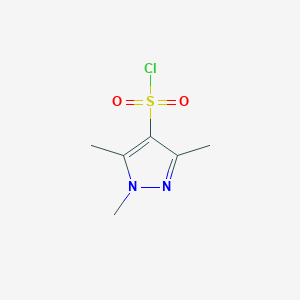

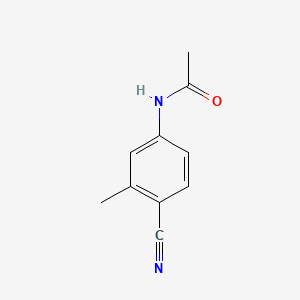

The compound of interest, 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, is a pyrrolidine derivative that is structurally characterized by the presence of a 5-oxopyrrolidine ring and a phenolic group. This structure is closely related to various synthesized derivatives that have been studied for their potential biological activities, such as antioxidant, anti-inflammatory, analgesic, and antibacterial properties . The presence of the hydroxyphenyl group is a common feature in these compounds, which may contribute to their reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions, including the formation

Mechanism of Action

Mode of Action

It is known that similar compounds can undergo various chemical reactions, such as the suzuki–miyaura coupling . This reaction involves the formation of a carbon-carbon bond, which could potentially alter the structure and function of the target molecules.

Biochemical Pathways

Similar compounds have been implicated in the degradation of pyrene, a polycyclic aromatic hydrocarbon . This process involves branched metabolic pathways, including initial dioxygenation and subsequent ortho- and meta- cleavages

Pharmacokinetics

Similar compounds have been shown to have good kinetic solubilities and metabolic stability . These properties can impact the bioavailability of the compound, influencing its effectiveness in the body .

Result of Action

Similar compounds have been shown to have various biological activities, such as inhibitory effects on chemical mediators

properties

IUPAC Name |

1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-9-4-2-1-3-8(9)12-6-7(11(15)16)5-10(12)14/h1-4,7,13H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQOSKXLHCTVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372432 | |

| Record name | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39629-89-5 | |

| Record name | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives interesting for antimicrobial development?

A1: The increasing resistance of Gram-positive bacteria and fungi to existing drugs necessitates the exploration of new antimicrobial scaffolds. this compound derivatives have shown promising in vitro activity against several multidrug-resistant Gram-positive pathogens, including S. aureus, E. faecalis, and C. difficile []. This activity, combined with their favorable cytotoxicity profiles, makes them attractive candidates for further development.

Q2: How does the structure of these compounds relate to their activity?

A2: The study demonstrated a clear structure-activity relationship. For instance, the addition of a 3,5-dichloro-2-hydroxyphenyl substituent significantly enhanced the activity against certain strains, highlighting the importance of this structural motif. Additionally, modifications to the core structure with 5-fluorobenzimidazole or thien-2-yl fragments led to increased potency against S. aureus []. This suggests that specific structural features are crucial for interacting with bacterial targets and exerting antimicrobial effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1333816.png)